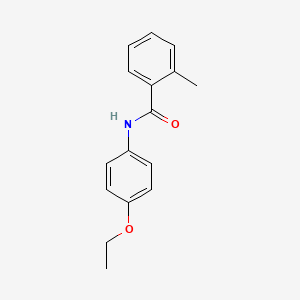

N-(4-ethoxyphenyl)-2-methylbenzamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds typically involves acylation reactions, where an amino compound reacts with an acid chloride in a suitable solvent, such as THF (tetrahydrofuran). For instance, the synthesis of N-3-hydroxyphenyl-4-methoxybenzamide was achieved by reacting 3-aminophenol with 4-metoxybenzoylchloride, demonstrating a general approach to synthesizing N-substituted benzamides (Karabulut et al., 2014).

Molecular Structure Analysis

Molecular structure analysis often involves single-crystal X-ray diffraction and DFT (Density Functional Theory) calculations to determine the geometric parameters of the molecule, such as bond lengths, angles, and dihedral angles. The study on N-3-hydroxyphenyl-4-methoxybenzamide provides an example of how crystal packing and dimerization can influence the molecular geometry, particularly the rotational conformation of aromatic rings (Karabulut et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving N-substituted benzamides can include transformations under specific conditions, leading to changes in functional groups or the molecular skeleton. For example, directed metalation reactions have been utilized to functionalize benzamide derivatives, demonstrating the reactivity and potential for further chemical modifications (Reitz & Massey, 1990).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal structure are crucial for understanding the behavior of compounds under different conditions. The crystalline structure of benzamide derivatives, for example, has been elucidated using high-resolution X-ray powder diffraction, revealing specific packing motifs and hydrogen-bonding patterns that contribute to the compound's stability and solubility (Pagola & Stephens, 2009).

Chemical Properties Analysis

The chemical properties of N-substituted benzamides can be explored through studies on their reactivity, stability under various conditions, and interactions with other molecules. Investigations into the metabolic conversion of N-methylbenzamides to N-hydroxymethyl compounds provide insight into the stability and potential reactivity pathways of these compounds (Ross et al., 1983).

Wissenschaftliche Forschungsanwendungen

Environmental Persistence and Effects

Studies on parabens, which share structural similarities with N-(4-ethoxyphenyl)-2-methylbenzamide, highlight their occurrence, fate, and behavior in aquatic environments. Parabens, used as preservatives in various consumer products, have been identified in surface water and sediments, indicating their widespread presence and persistence in the environment. This research underscores the need for understanding the environmental impact of similar compounds (Haman et al., 2015).

Pharmacological Effects

The pharmacokinetics, formulation, and safety aspects of compounds like N,N-diethyl-3-methylbenzamide (deet), which is structurally related to this compound, have been extensively reviewed. These studies provide a foundation for understanding the absorption, metabolism, and potential health impacts of benzamide derivatives, offering insights into safe and effective drug formulation and usage (Qiu et al., 1998).

Antioxidant Activity and Health Implications

Research on the antioxidant activity of polyphenolic compounds, though not directly related to this compound, provides a basis for exploring the antioxidant potential of related chemical structures. Studies have detailed the mechanisms through which antioxidants exert protective roles, such as hydrogen atom transfer and metal chelation, which could be relevant for understanding the health benefits and therapeutic applications of this compound and similar molecules (Leopoldini, Russo, & Toscano, 2011).

Safety and Hazards

Eigenschaften

IUPAC Name |

N-(4-ethoxyphenyl)-2-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-3-19-14-10-8-13(9-11-14)17-16(18)15-7-5-4-6-12(15)2/h4-11H,3H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOHJDOWRSTYKIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10968344 | |

| Record name | N-(4-Ethoxyphenyl)-2-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10968344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5357-81-3, 55814-39-6 | |

| Record name | N-(4-Ethoxyphenyl)-2-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10968344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-TOLU-P-PHENETIDIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-N-1-oxaspiro[4.4]non-3-ylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5502210.png)

![N-({1-[2-(2-fluorophenyl)ethyl]piperidin-4-yl}methyl)-N-methyl-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide](/img/structure/B5502218.png)

![2-({[(4-isopropylmorpholin-2-yl)acetyl]amino}methyl)-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5502230.png)

![ethyl 1-{[(2-methoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxylate](/img/structure/B5502256.png)

![4-{[2-(methylamino)-1,3-thiazol-4-yl]carbonyl}-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5502266.png)

![4-[(4-methylbenzyl)oxy]benzaldehyde oxime](/img/structure/B5502273.png)

![5-bromo-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-furamide](/img/structure/B5502295.png)